molecular formula C23H21ClN2O5S B11227232 N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11227232
M. Wt: 472.9 g/mol
InChI Key: KOEGFKKNAWENME-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine core, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the 7-methyl group.

    N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-2H-1,4-benzoxazine-2-carboxamide: Lacks the 3,4-dihydro group.

Uniqueness

The presence of the 7-methyl group and the 3,4-dihydro structure in N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide distinguishes it from similar compounds. These structural features may contribute to its unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-15-3-12-20-21(13-15)31-22(23(27)25-17-6-4-16(24)5-7-17)14-26(20)32(28,29)19-10-8-18(30-2)9-11-19/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

KOEGFKKNAWENME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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